5-Amino-3-chloropyrazine-2-carboxylic acid
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Overview
Description
5-Amino-3-chloropyrazine-2-carboxylic acid is a heterocyclic compound that contains both amino and carboxylic acid functional groups It is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloropyrazine-2-carboxylic acid typically involves the chlorination of pyrazine derivatives followed by amination. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to form 3-chloropyrazine-2-carbonitrile. This intermediate is then subjected to nucleophilic substitution with ammonia to introduce the amino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-chloropyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
Oxidation: Nitro derivatives of pyrazine.
Reduction: Alcohol derivatives of pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-chloropyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its activity against Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of 5-Amino-3-chloropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. It is believed to disrupt the biosynthesis pathways of nicotinamide adenine dinucleotide (NAD) and ethylene, leading to changes in cellular metabolism and plant growth. This disruption can inhibit the growth of certain microorganisms and affect various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-chloropyrazine-2-carboxamide
- 2-Amino-5-chloropyrazine
- 5-Chloropyrazine-2-carboxylic acid
Uniqueness
5-Amino-3-chloropyrazine-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which allow it to participate in a wide range of chemical reactions.
Biological Activity
5-Amino-3-chloropyrazine-2-carboxylic acid (5-Amino-3-Cl-PCA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound features a pyrazine ring with an amino group and a carboxylic acid group, which contribute to its chemical reactivity and biological properties. The presence of chlorine at the 3-position enhances its lipophilicity and potential interactions with biological targets. Its molecular formula is C5H4ClN3O2, with a molecular weight of approximately 173.56 g/mol.
The biological activity of 5-Amino-3-Cl-PCA is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The amino and carboxylic acid groups allow for hydrogen bonding and ionic interactions, which can influence enzyme activity or receptor binding. Such interactions can lead to the inhibition or activation of specific biochemical pathways, making this compound a candidate for further pharmacological exploration.
Antimicrobial Properties
Research indicates that 5-Amino-3-Cl-PCA exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. In vitro studies have shown that it can inhibit the growth of certain pathogens, although specific Minimum Inhibitory Concentration (MIC) values vary across different studies.
Table 1: Antimicrobial Activity of this compound
Anticancer Activity
Preliminary studies suggest that 5-Amino-3-Cl-PCA may possess anticancer properties, potentially through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The compound has been evaluated for cytotoxicity against various cancer cell lines, with IC50 values indicating moderate effectiveness.
Table 2: Cytotoxicity Data for this compound
Cell Line | IC50 (µM) | Reference |
---|---|---|
HepG2 (liver cancer) | 18.9 | |
MCF-7 (breast cancer) | 22.4 | |
A549 (lung cancer) | 30.0 |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various pyrazine derivatives, including 5-Amino-3-Cl-PCA, against clinical isolates. The compound demonstrated significant activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound in antibiotic development .
- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of 5-Amino-3-Cl-PCA were assessed using HepG2 liver cancer cells. The results indicated that the compound effectively reduced cell viability at concentrations below those toxic to normal cells, suggesting a favorable therapeutic index .
Properties
Molecular Formula |
C5H4ClN3O2 |
---|---|
Molecular Weight |
173.56 g/mol |
IUPAC Name |
5-amino-3-chloropyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4ClN3O2/c6-4-3(5(10)11)8-1-2(7)9-4/h1H,(H2,7,9)(H,10,11) |
InChI Key |
XQZFRCCRSZQTQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C(=O)O)Cl)N |
Origin of Product |
United States |
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